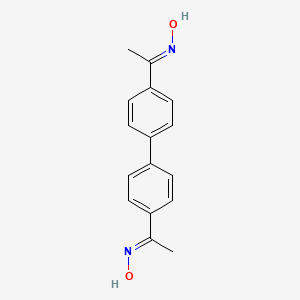![molecular formula C10H11Cl2NO4S B2528806 Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate CAS No. 286436-13-3](/img/structure/B2528806.png)
Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonyl acetate compounds involves base-catalyzed reactions. For instance, ethyl glyoxylate N-tosylhydrazone serves as an excellent sulfonyl anion surrogate in the DBU-catalyzed conjugate addition reaction with enones and enals, leading to the synthesis of functionalized sulfones with high yield and chemoselectivity . This suggests that similar base-catalyzed conditions could be applied to synthesize compounds like ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate.
Molecular Structure Analysis
The molecular structure of sulfonyl acetate compounds can be influenced by the substituents on the aromatic ring. For example, the electronic influence of the thienyl sulfur atom on the oligomerization of ethylene by cobalt(II) 6-(thienyl)-2-(imino)pyridine catalysis indicates that the position of the sulfur atom affects the catalytic activity . This implies that the dichloropyridinyl group in ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate could similarly influence its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactions involving sulfonyl acetate compounds can be quite diverse. Ethyl (tributylstannyl)acetate, for example, adds chemoselectively to acylpyridinium salts to yield dihydropyridines, which are precursors for various N-heterocycles . This indicates that ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate might also participate in nucleophilic addition reactions with electrophilic centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl acetate compounds can be deduced from their biological activity. A series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates have been synthesized and evaluated as COX-2 inhibitors, showing good activity and selectivity . This suggests that the sulfonyl acetate moiety is important for biological activity and could affect the solubility, stability, and overall physicochemical profile of these compounds.
科学的研究の応用
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways
This study elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, highlighting the complexity of chemical interactions and the potential for diverse applications in analyzing antioxidant capacity in various compounds (Ilyasov et al., 2020).
Process Parameters of Various Process Intensification Techniques for Ethyl Acetate Production
A review focusing on the ethyl acetate production process, discussing the advantages of different process intensification techniques over traditional processes. This provides insights into the production and application of esters, which may have relevance in understanding the synthesis and applications of complex esters like "Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate" (Patil & Gnanasundaram, 2020).
Sulfonamides: A Patent Review
The article presents a comprehensive review of sulfonamides, a class of compounds that share a common functional group with the compound . This review may offer insights into the medicinal and pharmaceutical applications of sulfonamides, potentially informing the utility of related compounds (Carta, Scozzafava, & Supuran, 2012).
Analytical Methods Used in Determining Antioxidant Activity
This review critically presents important tests used to determine the antioxidant activity of compounds, providing a foundation for understanding how complex compounds might be analyzed for their antioxidant properties (Munteanu & Apetrei, 2021).
Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater
Summarizes the current knowledge on the biodegradation and fate of ETBE, a compound with structural elements that might share chemical behavior patterns with "Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate" in environmental settings (Thornton et al., 2020).
特性
IUPAC Name |
ethyl 2-[(2,6-dichloropyridin-4-yl)methylsulfonyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-2-17-10(14)6-18(15,16)5-7-3-8(11)13-9(12)4-7/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXUIBFZMWWYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)CC1=CC(=NC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

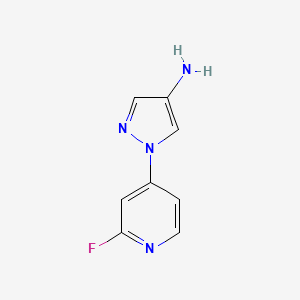
![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)
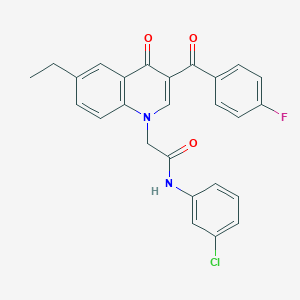
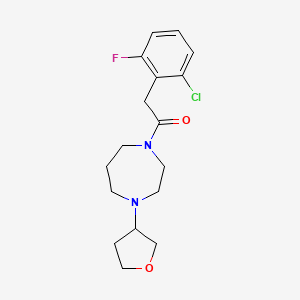

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)
![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2528736.png)
![3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2528738.png)
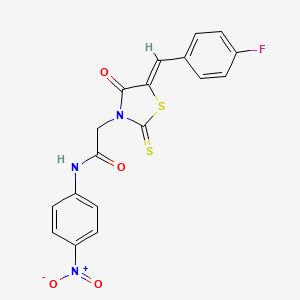
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)
![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)

![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)
